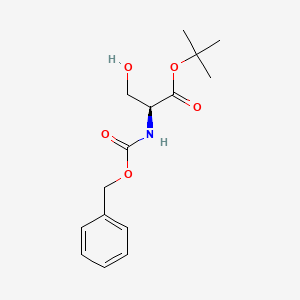

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Description

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is a chiral amino acid derivative characterized by a benzyloxycarbonyl (Cbz) group, a tert-butyl ester, and a hydroxyl group at the β-position. This compound serves as a key intermediate in peptide synthesis and pharmaceutical research, where its stereochemistry and protective groups enhance stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-13(18)12(9-17)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGGPKIRWQIHQT-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456733 | |

| Record name | (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59859-77-7 | |

| Record name | (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, with CAS number 59859-77-7, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is C₁₅H₂₁NO₅, with a molecular weight of 295.33 g/mol. The compound features a tert-butyl group, a benzyloxycarbonyl amino group, and a hydroxypropanoate structure, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 59859-77-7 |

| Molecular Formula | C₁₅H₂₁NO₅ |

| Molecular Weight | 295.33 g/mol |

| InChI Key | KEGGPKIRWQIHQT-LBPRGKRZSA-N |

Biological Activity Overview

Research into the biological activity of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate has highlighted several key areas:

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells. This is particularly relevant in the context of inflammatory diseases.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines, thereby contributing to its anti-inflammatory effects.

- Cell Viability and Cytotoxicity : The effects on cell viability have been assessed using assays such as MTT. Results indicate that at certain concentrations, the compound does not adversely affect cell viability, suggesting a favorable safety profile for potential therapeutic applications.

Study 1: Anti-inflammatory Mechanisms

A study investigated the effects of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate on LPS-stimulated RAW264.7 macrophages. The findings indicated that treatment with the compound significantly reduced nitric oxide (NO) production and inhibited the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Study 2: Cytotoxicity Assessment

In another study utilizing various concentrations of the compound (1, 10, and 100 µg/mL), it was found that while higher concentrations led to a decrease in cell viability (up to 31% reduction), lower concentrations exhibited no significant cytotoxic effects. This suggests that careful dosage could leverage its therapeutic benefits while minimizing toxicity.

Scientific Research Applications

Pharmaceutical Synthesis

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of functional groups that are critical in the development of bioactive molecules.

Case Study: PD-1/PD-L1 Inhibitors

One notable application is in the synthesis of PD-1/PD-L1 inhibitors, which are crucial in cancer immunotherapy. The compound acts as an intermediate in producing more complex structures that can effectively inhibit the PD-1/PD-L1 pathway, enhancing anti-tumor immunity .

Biochemical Research

The compound serves as a valuable building block for peptide synthesis and modification. It can be employed in the preparation of peptide derivatives that exhibit enhanced stability and bioavailability.

Example: Peptide Synthesis

In studies focusing on peptide synthesis, (S)-tert-butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate has been used to construct peptides with specific amino acid sequences that are essential for biological activity. This application is particularly relevant in developing therapeutic peptides that target specific diseases .

Drug Delivery Systems

The compound's properties make it suitable for use in drug delivery systems, particularly in the formulation of prodrugs. Prodrugs are chemically modified drugs that become active only after metabolic conversion.

Research Insights

Research has indicated that modifying existing drugs with (S)-tert-butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate can improve their pharmacokinetic profiles, leading to better absorption and reduced side effects .

Synthesis of Antibody-Drug Conjugates (ADCs)

Another significant application is in the synthesis of antibody-drug conjugates (ADCs). ADCs are targeted cancer therapies that combine antibodies with cytotoxic drugs. The compound can be used to link antibodies to drug components, enhancing the specificity and efficacy of cancer treatments .

Material Science Applications

Beyond pharmaceuticals, (S)-tert-butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate has potential applications in material science, particularly in creating polymers and other materials with specific functional properties.

Example: Polymer Synthesis

The compound can be incorporated into polymer chains to impart desirable characteristics such as increased thermal stability or chemical resistance, making it useful in various industrial applications .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared below with structurally related derivatives, focusing on substituents, molecular properties, and synthetic utility.

*Molecular weight calculated based on formula.

Key Differences and Implications

a) Ester Group Variation

- tert-Butyl vs. Methyl Esters: The tert-butyl group in the target compound provides superior steric protection against hydrolysis compared to methyl esters, enhancing stability in acidic or basic conditions . Methyl esters (e.g., Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate) are more reactive but prone to premature cleavage .

- In contrast, the β-phenyl group in (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate introduces hydrophobicity, which may enhance membrane permeability in drug design .

c) Spectroscopic Distinctions

- 13C NMR Data : The target compound’s tert-butyl group resonates near δ 27–29 ppm (quaternary carbon) and δ 65–70 ppm (oxygenated carbons), as seen in related compounds . Methyl esters, however, show distinct methyl carbon signals near δ 50–55 ppm .

Preparation Methods

Step 1: Esterification of L-Serine Derivatives

- Starting Material: L-serine methyl ester hydrochloride or L-serine itself.

- Reaction: Esterification of the carboxylic acid group to form the tert-butyl ester.

- Conditions: Reaction with tert-butanol in the presence of acid catalysts or via acid chloride intermediates.

- Outcome: Formation of (S)-tert-butyl 2-amino-3-hydroxypropanoate or its methyl ester analog.

Step 2: Protection of the Amino Group

- Protecting Group: Benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc).

- Reagents: For Cbz protection, benzyl chloroformate is used; for Boc, di-tert-butyl dicarbonate ((Boc)2O).

- Conditions: Typically carried out in organic solvents such as dichloromethane or methanol, with bases like triethylamine or sodium bicarbonate to neutralize released acid.

- Example: Reaction of L-serine methyl ester hydrochloride with (Boc)2O in methanol with triethylamine overnight at room temperature yields (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate with about 83% yield after purification.

Step 3: Selective Benzylation of the Hydroxyl Group

- Objective: Introduce the benzyloxy group at the 2-hydroxy position to form the benzyloxycarbonyl derivative.

- Reagents: Sodium hydride (NaH) as a base and benzyl bromide or benzyl chloride as the benzylating agent.

- Solvents: Organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or alcohols (C1-C4).

- Temperature: Maintained between 0°C and 35°C to control selectivity and avoid side reactions.

- Mechanism: Deprotonation of the hydroxyl group by NaH followed by nucleophilic substitution with benzyl halide.

- Outcome: Formation of (S)-tert-butyl 2-(((benzyloxy)carbonyl)amino)-3-benzyloxypropanoate ester intermediate.

Step 4: De-esterification (If Required)

- Purpose: Conversion of alkyl esters (methyl, ethyl) to free acid or tert-butyl esters.

- Reagents: Aqueous base such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), potassium hydroxide (KOH), or carbonates (Na2CO3, K2CO3).

- Solvents: Alcohols (C1-C4) or ketones (C3-C8).

- Conditions: Reaction temperature between 0°C and 35°C, often room temperature preferred.

- Result: Formation of the desired tert-butyl ester with free hydroxyl and Cbz-protected amino groups.

Step 5: Purification and Isolation

- Procedure:

- Prepare a solution of the crude product in an organic solvent.

- Remove solvents under reduced pressure.

- Extract with non-polar solvents (C6-C8 hydrocarbons) to remove impurities.

- Dry the organic layer with anhydrous sodium sulfate or equivalent.

- Concentrate the solution and add anti-solvent (hydrocarbon solvents) to precipitate the product.

- Filter and dry to obtain pure (S)-tert-butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- Reagent Selection: Use of sodium hydride for benzylation ensures selective and efficient O-benzylation without affecting the amino protecting groups.

- Temperature Control: Maintaining reaction temperature between 0 and 35°C is crucial to prevent side reactions and racemization.

- Solvent Choice: Dichloromethane and alcohols (methanol, ethanol) are preferred solvents for esterification and protection steps due to their polarity and ability to dissolve reactants.

- Purification: Use of hydrocarbon anti-solvents (hexane, heptane) helps in precipitating the product with high purity, facilitating easy filtration and drying.

- Yield and Purity: Reported yields are high (up to 83% for Boc protection step), with the final product suitable for further synthetic applications such as taxane side chain synthesis.

Q & A

Basic Question: What are the standard synthetic routes for preparing (S)-tert-butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate?

Methodological Answer:

The compound is typically synthesized via multi-step protocols involving protected amino acid intermediates. A common approach involves:

- Step 1: Coupling (S)-configured amino acids (e.g., tyrosine derivatives) with benzyloxycarbonyl (Cbz) protecting groups using reagents like diphenyl phosphate (DPP) in tetrahydrofuran (THF) at elevated temperatures (e.g., 85°C for 60 hours) .

- Step 2: Introducing the tert-butyl ester group via reaction with tert-butyl acetate in the presence of perchloric acid (HClO₄), followed by neutralization and purification via crystallization .

- Step 3: Final purification using flash chromatography or HPLC to isolate the enantiomerically pure product .

Key catalysts include Na₂SO₄ for moisture control and DPP for facilitating coupling reactions .

Basic Question: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Critical techniques include:

- ¹H/¹³C NMR: To confirm stereochemistry and functional group integrity. For example, in CDCl₃, the tert-butyl group typically resonates at δ 1.2–1.4 ppm, while the Cbz-protected amine appears at δ 5.0–5.2 ppm . The hydroxypropanoate moiety shows distinct splitting patterns (e.g., δ 3.5–4.5 ppm for the CH-OH group) .

- IR Spectroscopy: To identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and hydroxyl groups (broad peak ~3200–3500 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight, with common fragments arising from tert-butyl or Cbz group cleavage .

Advanced Question: How can steric hindrance from the tert-butyl group be mitigated during synthesis?

Methodological Answer:

Steric effects from the tert-butyl group can impede reaction kinetics. Strategies include:

- Solvent Optimization: Polar aprotic solvents (e.g., THF or DMF) enhance solubility and reduce steric crowding .

- Catalyst Selection: Palladium-based catalysts (e.g., Pd/C for hydrogenation) or mild acids (e.g., HClO₄) improve regioselectivity in coupling reactions .

- Temperature Control: Lower temperatures (e.g., 0–25°C) minimize undesired side reactions caused by hindered intermediates .

Advanced Question: How should researchers resolve discrepancies in NMR data during characterization?

Methodological Answer:

Contradictions in NMR signals may arise from impurities, solvent effects, or diastereomer formation. To address this:

- 2D NMR (e.g., COSY, HSQC): Resolve overlapping peaks by correlating ¹H-¹H or ¹H-¹³C couplings. For example, HSQC can distinguish between the hydroxypropanoate and Cbz-protected amine protons .

- Comparative Analysis: Cross-reference with literature data for analogous compounds (e.g., tert-butyl esters of Cbz-protected amino acids) .

- Deuterated Solvent Screening: Test in DMSO-d₆ or D₂O to identify solvent-induced shifts, particularly for exchangeable protons (e.g., -OH or -NH) .

Advanced Question: What are the key considerations when using this compound in peptide synthesis?

Methodological Answer:

The compound serves as a chiral building block in peptide synthesis. Critical factors include:

- Deprotection Conditions: The tert-butyl ester is cleaved under acidic conditions (e.g., TFA/DCM), while the Cbz group requires hydrogenolysis (H₂/Pd-C) .

- Coupling Efficiency: Use coupling agents like HATU or DIC/HOBt to minimize racemization during peptide bond formation .

- Solubility Management: Pre-dissolve in DMF or NMP to ensure compatibility with solid-phase peptide synthesis (SPPS) resins .

Advanced Question: How can the compound’s stability under varying pH conditions be assessed?

Methodological Answer:

- Differential Scanning Calorimetry (DSC): Measure thermal degradation profiles at pH 3–10 to identify stability thresholds .

- HPLC Monitoring: Track decomposition products (e.g., free carboxylic acid from ester hydrolysis) under accelerated conditions (e.g., 40°C, 75% RH) .

- Kinetic Studies: Use UV-Vis spectroscopy to quantify hydrolysis rates of the tert-butyl ester in buffered solutions .

Advanced Question: What strategies optimize enantiomeric purity during large-scale synthesis?

Methodological Answer:

- Chiral Chromatography: Employ chiral stationary phases (e.g., amylose or cellulose derivatives) for preparative-scale separations .

- Crystallization Optimization: Use ethyl acetate/petroleum ether mixtures to preferentially crystallize the (S)-enantiomer .

- Enzymatic Resolution: Lipases or esterases can selectively hydrolyze undes enantiomers, though substrate compatibility must be validated .

Advanced Question: How does the hydroxypropanoate moiety influence biological activity in drug discovery?

Methodological Answer:

- Hydrogen Bonding: The hydroxyl group participates in H-bonding with target enzymes (e.g., proteases or kinases), enhancing binding affinity .

- Metabolic Stability: The tert-butyl ester reduces premature hydrolysis in vivo, prolonging half-life compared to methyl/ethyl esters .

- Structure-Activity Relationship (SAR) Studies: Modify the hydroxy group (e.g., acetylation or sulfonation) to evaluate effects on potency and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.